Ssm3 tfa
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Overview
Description
SSM3 tetrafluoroacetate is a potent synthetic inhibitor of the enzyme furin. Furin is a protease that plays a crucial role in the activation of various precursor proteins by cleaving them at specific sites. SSM3 tetrafluoroacetate effectively inhibits the furin-dependent cell surface processing of anthrax protective antigen-83, making it a valuable compound in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SSM3 tetrafluoroacetate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of tetrafluoroacetate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the specific requirements and the availability of starting materials .
Industrial Production Methods: Industrial production of SSM3 tetrafluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: SSM3 tetrafluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
SSM3 tetrafluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly furin inhibition, to understand the role of furin in biological processes.
Medicine: SSM3 tetrafluoroacetate is investigated for its potential therapeutic applications, especially in diseases where furin plays a critical role.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
SSM3 tetrafluoroacetate exerts its effects by inhibiting the enzyme furin. Furin is responsible for cleaving precursor proteins at specific sites to activate them. By inhibiting furin, SSM3 tetrafluoroacetate prevents the activation of these proteins, thereby blocking their biological functions. This inhibition is achieved through the binding of SSM3 tetrafluoroacetate to the active site of furin, preventing substrate access and subsequent cleavage .
Comparison with Similar Compounds
- Perfluoropropanoic acid
- Trifluoromethane sulfonic acid
- Perfluoroethane sulfonic acid
- Perfluoropropane sulfonic acid
Comparison: SSM3 tetrafluoroacetate is unique in its potent inhibition of furin compared to other similar compounds. While other perfluoroalkyl acids also exhibit inhibitory properties, SSM3 tetrafluoroacetate has a higher affinity for furin, making it more effective in blocking furin-dependent processes. Additionally, its specific structure allows for selective inhibition, reducing off-target effects .
Properties
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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